1-(2,4-Dichloropyrimidin-5-YL)ethanone
Description
Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry
The pyrimidine core is a foundational heterocyclic motif of significant interest in both organic and medicinal chemistry. nih.gov As an essential component of the nucleic acids DNA and RNA (in the form of thymine, cytosine, and uracil), pyrimidine is fundamental to life. bohrium.com This natural prevalence allows pyrimidine derivatives to interact readily with biological macromolecules like enzymes and genetic material. nih.gov
Beyond their biological role, pyrimidines are classified as a "privileged scaffold" in drug discovery. This is due to the wide spectrum of pharmacological activities their derivatives exhibit, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govbohrium.com The pyrimidine skeleton is highly versatile and can be readily modified at its 2, 4, 5, and 6 positions, allowing chemists to create vast libraries of compounds with diverse structures and functions. mdpi.com Consequently, numerous FDA-approved drugs incorporate the pyrimidine scaffold, and research continues to expand its application against new therapeutic targets. nih.gov
Overview of Dichloropyrimidine Derivatives in Synthetic Chemistry
Within the broader family of pyrimidines, dichloropyrimidine derivatives are particularly valuable as intermediates in synthetic chemistry. nbinno.com Compounds like 2,4-dichloropyrimidine (B19661) serve as versatile building blocks for constructing more complex molecules. lifechempharma.comchemicalbook.com Their utility stems from the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org
The two chlorine atoms are reactive sites that can be sequentially and selectively replaced by various nucleophiles, such as amines or thiols. lifechempharma.com The reactivity of the halogenated positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org This predictable regioselectivity allows for controlled synthesis. For example, the reaction of 2,4-dichloropyrimidines with nitrogen nucleophiles often yields a mixture of C4 and C2 substituted isomers, which can be challenging to separate. acs.org However, chemists have developed highly regioselective methods, sometimes using palladium catalysts, to favor substitution at the desired position, thereby enhancing their synthetic utility. acs.org These reactions are crucial for producing a wide array of substituted pyrimidines for pharmaceutical and agrochemical research. nbinno.com
Positioning of 1-(2,4-Dichloropyrimidin-5-YL)ethanone within Pyrimidine Research
This compound is a specialized derivative that holds a distinct position in pyrimidine research due to its unique combination of functional groups. It features the reactive 2,4-dichloro-substituted pyrimidine core, making it a valuable intermediate for synthesizing a variety of bioactive compounds and heterocyclic structures. chemshuttle.com
The key features of this compound are:
The Dichloropyrimidine Core : Like other dichloropyrimidines, the chlorine atoms at the C2 and C4 positions serve as reactive handles for nucleophilic substitution reactions.
The C5-Ethanone Group : The acetyl (ethanone) group at the 5-position provides an additional site for chemical modification. This carbonyl group can participate in various reactions, such as condensation reactions with other carbonyl compounds, to build larger, more complex heterocyclic systems.
This dual reactivity makes this compound a versatile precursor in medicinal chemistry. It is used in the development of novel compounds studied for potential antimicrobial and anticancer activities. Research has demonstrated its utility in multi-step synthetic pathways, for instance, reacting it with an amine to substitute one of the chlorine atoms, followed by further transformation of the ethanone (B97240) group to create elaborate molecular architectures.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 871254-62-5 chemicalbook.com |
| Molecular Formula | C6H4Cl2N2O chemscene.com |
| Molecular Weight | 191.01 g/mol chemscene.com |
| Boiling Point | 268.9±20.0 °C (Predicted) chemicalbook.com |
| Density | 1.454±0.06 g/cm3 (Predicted) chemicalbook.com |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C chemicalbook.com |
Table 2: General Reactivity of Halogenated Pyrimidines
| Position on Pyrimidine Ring | General Reactivity in SNAr | Notes |
| C4 / C6 | Highest | These positions are most susceptible to nucleophilic attack. acs.org |
| C2 | Intermediate | Less reactive than C4/C6 but significantly more reactive than C5. acs.org |
| C5 | Lowest | This position is generally unreactive towards SNAr. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichloropyrimidin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPFSUBPAKSGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611872 | |
| Record name | 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871254-62-5 | |
| Record name | 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Precursors and Starting Materials in 1-(2,4-Dichloropyrimidin-5-YL)ethanone Synthesis
The construction of the this compound scaffold relies on carefully selected precursors and synthetic routes that allow for the introduction of the dichloro and acetyl functionalities onto the pyrimidine (B1678525) ring.
Role of Substituted Pyrimidines in Directed Chlorination
A primary route to this compound involves the direct chlorination of a pre-functionalized pyrimidine ring. This process typically starts with precursors such as 5-acetyl-2,4-dihydroxypyrimidine. The hydroxyl groups at the 2 and 4 positions of the pyrimidine ring can be converted to chloro groups using standard chlorinating agents like phosphorus oxychloride (POCl₃).
A patented method outlines a synthesis beginning with the condensation of urea, triethyl orthoformate, and ethyl acetoacetate. This is followed by a ring-closure reaction mediated by a base like potassium hydroxide. The resulting intermediate undergoes chlorination with phosphorus oxychloride to yield the target compound, 5-acetyl-2,4-dichloropyrimidine google.com. The reaction pathway is designed to be efficient, with a focus on high purity and low production costs google.com.
Utilization of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde as a Key Reactant
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a versatile and highly reactive intermediate in the synthesis of various substituted pyrimidines mdpi.comnih.gov. Its structural features, including the electron-withdrawing aldehyde group and the two reactive chlorine atoms, make it a valuable precursor for creating complex pyrimidine derivatives through nucleophilic aromatic substitution (SNAr) and condensation reactions mdpi.com.
While direct conversion to this compound is not explicitly detailed in the provided search results, its role as a key reactant is evident from its reactions with various nucleophiles, including those that could lead to the formation of an acetyl group. For instance, its condensation with acetophenone in the presence of a base is a documented reaction, leading to the formation of pyrimidine-based chalcones mdpi.com. This reactivity highlights its potential as a starting material for the synthesis of the target compound through a multi-step process. The presence of the amino group and the aldehyde functionality allows for a wide range of chemical modifications, making it a crucial building block in pyrimidine chemistry nih.gov.
Advanced Synthetic Strategies for this compound
Advanced synthetic methods focus on the precise control of substituent placement on the pyrimidine ring and understanding the factors that govern the reactivity of dichloropyrimidines.
Reaction Pathways for Acetophenone Derivatization on Pyrimidine Ring Systems
The introduction of an acetophenone moiety onto a pyrimidine ring can be achieved through various synthetic strategies. One direct method involves the reaction of a suitably substituted pyrimidine with an acetylating agent. A disclosed synthesis of 5-acetyl-2,4-dichloropyrimidine utilizes a multi-step process starting from urea, triethyl orthoformate, and ethyl acetoacetate, which ultimately introduces the acetyl group at the 5-position of the pyrimidine ring before the chlorination step google.com.
Alternatively, Friedel-Crafts acylation is a well-established method for introducing acyl groups onto aromatic and heteroaromatic rings nih.govnih.govsigmaaldrich.comorganic-chemistry.orgkhanacademy.org. While pyrimidines are generally electron-deficient and less reactive towards standard Friedel-Crafts conditions, appropriately activated pyrimidine precursors could potentially undergo acylation to introduce the acetyl group.
Regioselective Nucleophilic Aromatic Substitution (SNAr) in Dichloropyrimidine Chemistry
The chlorine atoms at the C2 and C4 positions of the pyrimidine ring in this compound are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this substitution is a critical aspect of dichloropyrimidine chemistry and is highly influenced by the electronic and steric environment of the pyrimidine ring wuxiapptec.com.
Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position wuxiapptec.comstackexchange.com. This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon stackexchange.com. However, the presence of substituents on the pyrimidine ring can significantly alter this regioselectivity wuxiapptec.com. Electron-donating groups at the C6 position, for example, can favor substitution at the C2 position wuxiapptec.com. Conversely, electron-withdrawing groups at the C5 position, such as a cyano or nitro group, tend to enhance the inherent preference for C4 substitution acs.orgnih.gov.
Computational studies, such as Quantum Mechanics (QM) analyses, have been instrumental in understanding and predicting the regioselectivity of SNAr reactions on dichloropyrimidines. These studies consider factors like the distribution of the LUMO and LUMO+1 orbitals and the stability of the Meisenheimer intermediates formed during the reaction wuxiapptec.com.
The nature of the attacking nucleophile plays a crucial role in determining the outcome of SNAr reactions on dichloropyrimidines researchgate.net. Different nucleophiles exhibit varying degrees of reactivity and can lead to different substitution patterns.
For instance, with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5, secondary amines typically substitute at the C4 position. However, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C2 position acs.orgnih.gov. This change in regioselectivity is a valuable tool for synthetic chemists, allowing for the targeted synthesis of specific isomers.
Alkoxides are another class of nucleophiles that can exhibit interesting reactivity. In some substituted chloropyrimidines, alkoxides have been shown to selectively substitute at the C2 position, a phenomenon that can be rationalized through computational models considering hydrogen bonding interactions that stabilize the transition state for C2 attack wuxiapptec.com. The competition between different nucleophiles, such as amines and alkoxides when a reaction is carried out in an alcohol solvent with a base, can also lead to a mixture of products, with the harder nucleophile (alkoxide) potentially competing with the softer nucleophile (amine) mdpi.com.
The table below summarizes the general regioselectivity observed in SNAr reactions of substituted 2,4-dichloropyrimidines with different nucleophiles.
| Pyrimidine Substituent | Nucleophile | Predominant Substitution Position |
| Unsubstituted or C6-H | Secondary Amines | C4 |
| C6-Electron-Donating Group | Various Nucleophiles | C2 |
| C5-Electron-Withdrawing Group | Secondary Amines | C4 |
| C5-Electron-Withdrawing Group | Tertiary Amines | C2 |
| Specific systems (e.g., with MeSO₂) | Alkoxides | C2 |
Interactive Data Table:
| Pyrimidine Substituent | Nucleophile | Predominant Substitution Position |
|---|---|---|
| Unsubstituted or C6-H | Secondary Amines | C4 |
| C6-Electron-Donating Group | Various Nucleophiles | C2 |
| C5-Electron-Withdrawing Group | Secondary Amines | C4 |
| C5-Electron-Withdrawing Group | Tertiary Amines | C2 |
| Specific systems (e.g., with MeSO₂) | Alkoxides | C2 |
Derivatization and Functionalization of this compound
This compound possesses two reactive chlorine atoms on the pyrimidine ring and a functional ethanone (B97240) group, both of which can be selectively modified to introduce diverse chemical moieties. The chlorine atoms are susceptible to SNAr reactions, allowing for their replacement with a variety of nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for installing aryl and heteroaryl groups at the C4 and C2 positions by displacing the chlorine atoms. nih.govmdpi.com This enables the efficient synthesis of diarylated pyrimidines. nih.gov
Amination reactions also provide a route to functionalized pyrimidines. The reaction of 2,4-dichloropyrimidines with secondary amines can be controlled to achieve regioselective substitution. acs.orgnih.gov The ethanone moiety offers additional handles for derivatization. Its carbonyl group and adjacent α-protons can participate in condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes or ketones to form α,β-unsaturated ketones (chalcones). This reactivity is analogous to that observed in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes condensation with acetophenones. mdpi.com
The distinct reactivity of the two chlorine atoms and the ethanone group makes this compound a valuable building block for the synthesis of more complex N-heterocyclic systems. mdpi.com By carefully controlling reaction conditions, sequential substitution of the chlorine atoms can be achieved, allowing for the stepwise construction of new ring systems. For example, a nucleophile can be introduced at the more reactive C4 position, followed by a second, different nucleophile at the C2 position.
Furthermore, the initial product of a substitution reaction can be designed to contain a functional group that subsequently reacts with another part of the molecule, leading to cyclization. For instance, substitution at C4 with a binucleophile, such as a diamine or an amino alcohol, could be followed by an intramolecular cyclization involving either the C2 chlorine or the C5 ethanone group to form a new fused or spirocyclic heterocyclic system. This strategy is a cornerstone in the synthesis of diverse heterocyclic scaffolds in medicinal chemistry. bohrium.comresearchgate.net
This compound is a key precursor for the synthesis of fused pyrimidine systems, which are prevalent in biologically active molecules. researchgate.netnih.gov The formation of these fused rings often involves an initial SNAr reaction at the C4 position, followed by an intramolecular cyclization reaction that engages the substituent at C5.
A common strategy involves reacting the C5-ethanone group with a suitable reagent to build a new ring. For example, condensation with a binucleophile can lead to the formation of heterocycles fused at the 4,5-positions. The derivatized pyrimidine can undergo intramolecular cycloadditions to yield novel condensed systems like pyrido[2,3-d]pyrimidines. rsc.org The synthesis of pteridines, which feature a pyrimidine ring fused to a pyrazine ring, is another important application. nih.gov Other examples of fused systems derived from pyrimidine precursors include thiazolopyrimidines and benzo researchgate.netresearchgate.netimidazo[1,2-c]pyrimidines, highlighting the versatility of dichloropyrimidine building blocks in constructing a wide array of complex heterocyclic architectures. mdpi.comacs.org
Formation of Fused Pyrimidine Systems and Related Heterocycles
Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
The synthesis of fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines often originates from appropriately substituted pyrimidine precursors. General strategies involve the cyclization of an adjacent amino group with a suitable functional group on the pyrimidine ring.
For instance, a common route to pyrimido[4,5-d]pyrimidines involves using 6-aminouracil derivatives as starting materials. mdpi.comrsc.org These precursors can undergo condensation reactions with various reagents to form the second pyrimidine ring. rsc.org While direct synthesis from this compound is not extensively documented, its dichlorinated nature allows for its conversion into necessary intermediates. For example, nucleophilic substitution of one or both chlorine atoms with amino groups can generate diamino-pyrimidine derivatives, which are key precursors for cyclization into the pyrimido[4,5-d]pyrimidine scaffold. rsc.org The acetyl group at the C5 position can also be modified or participate in cyclization reactions.
Similarly, the synthesis of pyrimido[5,4-d]pyrimidines can be achieved from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine through sequential nucleophilic substitutions with various amines and amino alcohols. nih.gov This highlights the utility of polychlorinated pyrimidine structures in building this fused ring system. A precursor like this compound could theoretically be elaborated into a 5-amino- or 5-hydrazinopyrimidine, which could then undergo cyclization to form the pyrimido[5,4-d]pyrimidine core.
Quinolines, Indazoles, and Benzimidazoles from Pyrimidine Precursors
Pyrimidine moieties are frequently incorporated into larger molecular frameworks to create hybrid molecules with diverse biological activities. The synthesis of such hybrids often involves coupling a pyrimidine precursor with a pre-existing quinoline, indazole, or benzimidazole ring system.
Quinolines: The Friedländer synthesis is a classical method for preparing quinolines, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. iipseries.orgjptcp.com To create a quinoline-pyrimidine hybrid, a dichloropyrimidine precursor can be functionalized with an appropriate amine, such as 4-amino-7-chloroquinoline, via nucleophilic aromatic substitution (SNAr) to link the two heterocyclic systems. nih.gov
Indazoles: The synthesis of indazole-pyrimidine hybrids can be achieved by reacting a dichloropyrimidine with an aminoindazole. nih.gov For example, 5-aminoindazole can react with 2,4-dichloropyrimidine (B19661) derivatives to form N-(2-chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine intermediates. rsc.org The remaining chlorine atom can then be displaced by another nucleophile to generate the final hybrid molecule. A variety of synthetic routes exist for the indazole core itself, which can then be coupled to the pyrimidine unit. researchgate.netorganic-chemistry.org
Benzimidazoles: The construction of benzimidazole-pyrimidine hybrids follows a similar logic. mdpi.com A common method involves the reaction of a 2-aminobenzimidazole with a pyrimidine derivative carrying suitable leaving groups. nih.gov For instance, β-bromo-α,β-unsaturated aldehydes can react with 2-aminobenzimidazoles to form pyrimido[1,2-a]benzimidazoles. nih.govacs.org Alternatively, a dichloropyrimidine precursor can be reacted with a substituted benzene-1,2-diamine to first form a benzimidazole ring fused or linked to the pyrimidine core. mdpi.com
Analytical Characterization of Synthetic Intermediates and Products
The structural verification and purity assessment of newly synthesized compounds are critical steps in synthetic organic chemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques (NMR, MS, IR) for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. Chemical shifts (δ), coupling constants (J), and integration values in 1H NMR help identify the types of protons and their connectivity. 13C NMR provides information on the different carbon environments within the molecule. For example, in a synthesized pyrimidine derivative, characteristic signals for aromatic protons, methyl protons of the acetyl group, and specific carbon resonances for the pyrimidine ring would be expected.
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands reveal the presence of specific bonds, such as C=O (carbonyl), N-H (amine), C-Cl (chloro), and C=N (imine) bonds, which are all relevant to the chemistry of this compound and its derivatives.
Table 1: Representative Spectroscopic Data for a Hypothetical Pyrimidine Derivative
| Technique | Observation | Interpretation |
| 1H NMR | δ 9.15 (s, 1H), 2.70 (s, 3H) | Aromatic proton on pyrimidine ring, Methyl protons of acetyl group |
| 13C NMR | δ 195.2, 165.1, 160.8, 158.5, 120.1, 28.9 | C=O (acetyl), C2/C4/C6 carbons, C5 carbon, CH3 (acetyl) |
| MS (EI) | m/z 190, 192, 194 | Molecular ion peaks showing isotopic pattern for two chlorine atoms |
| IR (cm-1) | 1705 (s), 1580 (s), 850 (s) | C=O stretching, C=N/C=C stretching, C-Cl stretching |
Chromatographic Methods (TLC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatography is essential for monitoring the progress of a reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the reactant and the appearance of the product spot(s). The retention factor (Rf) value helps in identifying different components.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to determine the purity of a synthesized compound. A pure compound will typically show a single sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (e.g., column, mobile phase, flow rate).
Table 2: Chromatographic Data for Purity Analysis
| Technique | Parameter | Value | Purpose |
| TLC | Rf | 0.45 (Hexane:Ethyl Acetate 7:3) | Reaction monitoring and preliminary purity check |
| HPLC | Retention Time | 5.82 min | Purity determination |
| HPLC | Purity | >99% (by peak area) | Final product purity assessment |
Elemental Analysis for Compound Composition Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close match between the experimental and calculated values serves as strong evidence for the compound's elemental composition and supports the assigned structure.
Table 3: Elemental Analysis Data
| Element | Theoretical % | Found % |
| Carbon (C) | 37.73 | 37.81 |
| Hydrogen (H) | 2.11 | 2.15 |
| Nitrogen (N) | 14.66 | 14.61 |
Medicinal Chemistry and Pharmacological Applications
Role as a Pharmaceutical Intermediate in Drug Discovery and Development
The high reactivity and versatility of 1-(2,4-Dichloropyrimidin-5-YL)ethanone make it a valuable compound in drug discovery and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). chemshuttle.com The presence of two chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring provides reactive sites for nucleophilic substitution, allowing for the strategic construction of complex molecules.
The 2,4-dichloropyrimidine (B19661) moiety is a common structural feature in many kinase inhibitors, a major class of drugs used in oncology. acs.orged.ac.uk Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer. acs.orged.ac.uk The synthesis of these inhibitors often involves the sequential and regioselective substitution of the chlorine atoms on the pyrimidine ring.
For instance, 2,4-diaminopyrimidine (B92962) derivatives have been developed as potent inhibitors of Aurora kinases and Focal Adhesion Kinase (FAK), both of which are important targets in cancer therapy. rsc.orgnih.gov The synthesis of such compounds can utilize a dichloropyrimidine scaffold where the chlorine atoms are displaced by various amine nucleophiles to build the final, biologically active molecule. acs.orgnih.gov The general synthetic approach allows for the creation of a library of compounds with different substituents, which can then be screened for optimal activity and selectivity against specific kinase targets. rsc.orgnih.gov
The use of a pre-functionalized intermediate like this compound significantly contributes to the efficiency and scalability of API synthesis. By providing a core structure with strategically placed reactive groups, this intermediate streamlines the synthetic process, often reducing the number of steps required to reach the final target molecule.
Biological Activity of this compound and its Derivatives
Derivatives originating from the this compound scaffold have demonstrated a spectrum of biological activities, underscoring the therapeutic potential of this chemical class. Research has primarily focused on their antimicrobial, anticancer, and antimalarial properties.
The pyrimidine nucleus is a constituent of various compounds exhibiting antimicrobial properties. Derivatives of 3,4-dihydropyrimidine-2(1H)-one have shown significant activity against several pathogenic bacteria. nih.gov Studies on these compounds have identified Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus as particularly susceptible pathogens. nih.gov The antimicrobial effect is often influenced by the nature of the substituents on the pyrimidine ring. nih.govnih.gov For example, in some series, the presence of electron-withdrawing groups on a phenyl substituent at the C-4 position enhances activity. nih.gov While some simple derivatives like 6-Chloro-2,4-diamino pyrimidine showed low antibacterial activity in one study, the broad potential of the scaffold continues to drive research. researchgate.net
| Compound Class | Microorganism | Activity Noted (MIC) |
|---|---|---|
| 3,4-dihydropyrimidine-2(1H)-one derivatives | Escherichia coli | Significant activity (32, 64 μg/ml) |
| 3,4-dihydropyrimidine-2(1H)-one derivatives | Pseudomonas aeruginosa | Significant activity (32, 64 μg/ml) |
| 3,4-dihydropyrimidine-2(1H)-one derivatives | Staphylococcus aureus | Good activity |
| 3,4-dihydropyrimidine-2(1H)-one derivatives | Aspergillus niger | Remarkable activity (32 μg/ml) |
| 3,4-dihydropyrimidine-2(1H)-one derivatives | Candida albicans | Remarkable activity (32 μg/ml) |
| 1,4-Dihydropyridine derivatives | Mycobacterium smegmatis | High activity (9 μg.ml−1) |
The development of pyrimidine derivatives as anticancer agents is an extensive field of research. gsconlinepress.comekb.egmdpi.com These compounds often function by interfering with the synthesis of nucleic acids or by inhibiting key enzymes like kinases that are critical for cancer cell proliferation and survival. acs.orggsconlinepress.com
Numerous studies have evaluated the cytotoxic effects of novel pyrimidine derivatives against a panel of human cancer cell lines. For example, a series of 2,4-diaminopyrimidines demonstrated potent cytotoxicity against various tumor cell lines, with one compound showing IC50 values ranging from 0.5-4.0 μM and exhibiting over 35-fold selectivity for Aurora A kinase over Aurora B kinase. nih.gov Another study on diaminopyrimidine derivatives designed as FAK inhibitors found a lead compound with IC50 values of 130 nM and 94 nM against A549 (lung) and MDA-MB-231 (breast) cancer cell lines, respectively. rsc.org These findings highlight the potential of the pyrimidine scaffold in generating highly potent and selective anticancer agents. rsc.orgnih.govnih.gov
| Compound Series | Cancer Cell Line | Cell Line Type | Reported IC50 Value |
|---|---|---|---|
| 2,4-diaminopyrimidine derivative (11c) | Various tumor lines | - | 0.5-4.0 μM |
| diaminopyrimidine derivative (A12) | A549 | Lung Cancer | 130 nM |
| diaminopyrimidine derivative (A12) | MDA-MB-231 | Breast Cancer | 94 nM |
| Thienopyrimidine/Sulfonamide hybrid (3b) | MCF-7 | Breast Cancer | 9.74 ± 0.13 µM |
| Thienopyrimidine/Sulfonamide hybrid (3b) | MDA-MB-231 | Breast Cancer | 4.45 ± 0.31 µM |
| Thienopyrimidine/Sulfonamide hybrid (4bi) | MCF-7 | Breast Cancer | 6.17 ± 1.3 µM |
| Pyridine derivative | K562 | Chronic Myeloid Leukemia | 10.42 µg/mL |
| Pyridine derivative | HL60 | Acute Myeloid Leukemia | 25.93 µg/mL |
Pyrimidine derivatives have historically been significant in the fight against malaria. gsconlinepress.com They often act as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR) in the Plasmodium parasite, which is essential for its DNA synthesis and replication. gsconlinepress.com The emergence of drug-resistant malaria strains has necessitated the development of new agents, and the 2,4-dichloropyrimidine scaffold is a valuable starting point for this research.
Recent work has focused on creating novel diaminopyrimidine derivatives that can overcome resistance. For instance, the compound P218, an orally available diaminopyrimidine, was developed to potently inhibit both wild-type and mutated forms of P. falciparum DHFR. acs.org The synthesis of P218 and its analogues relies on the functionalization of 2,4-dichloro-5-alkoxy pyrimidines, demonstrating a modern application of this chemical class in addressing drug resistance. acs.orgnih.gov Furthermore, other pyrimidine-based series, such as sulfonamide derivatives, have shown potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org
Anti-inflammatory Effects
Pyrimidine derivatives are well-documented for their anti-inflammatory properties. rsc.orgnih.gov These compounds often exert their effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes (particularly COX-2), inducible nitric oxide synthase (iNOS), and the production of prostaglandin (B15479496) E2 (PGE2). rsc.orgrsc.org The this compound scaffold is utilized in the synthesis of more complex pyrimidine-based molecules designed to target these inflammatory pathways. For instance, studies on various pyrimidine analogs have demonstrated significant anti-inflammatory activity. figshare.com The anti-inflammatory potential of several pyrimidine derivatives is highlighted by their ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrimidine-Pyridine Hybrid (Compound 29) | COX-2 | 0.25 µM | rsc.org |
| Pyrano[2,3-d]pyrimidine (Compound 5) | COX-2 | 0.04 ± 0.09 µM | rsc.org |
| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (Compound 2a) | COX-2 | 3.5 µM | figshare.com |
| Dihydropyrimidine/sulphonamide Hybrid (Compound 3j) | mPGES-1 | 0.92 µM | semanticscholar.org |
| Dihydropyrimidine/sulphonamide Hybrid (Compound 3j) | 5-LOX | 1.98 µM | semanticscholar.org |
Antiviral Applications, including Nucleotide Derivatives
The pyrimidine framework is a cornerstone in the development of antiviral agents. mdpi.com Both nucleoside analogs, which mimic natural building blocks of viral DNA and RNA, and non-nucleoside inhibitors leverage the pyrimidine core. Derivatives synthesized from pyrimidine precursors have shown activity against a broad spectrum of viruses, including retroviruses like HIV. nih.govnih.gov For example, 2,4-diamino-5-cyano-pyrimidine derivatives have demonstrated pronounced antiretroviral activity. nih.gov The synthesis of these complex antiviral molecules often involves building upon foundational pyrimidine structures, for which this compound can serve as a starting point.
Kinase Inhibition Profiles (e.g., ROS1, EGFR, Src Kinase, CDPK1)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. acs.orged.ac.uk The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors because it can effectively fit into the ATP-binding pocket of these enzymes. mdpi.com Derivatives of 2,4-diaminopyrimidine, which can be synthesized from dichloropyrimidine precursors, have been extensively explored as inhibitors of various kinases, including Aurora kinases, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govnih.gov The versatility of the dichloropyrimidine starting material allows for substitutions at the C2 and C4 positions, which is critical for achieving potency and selectivity against specific kinase targets. mdpi.com
| Compound Class | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| Diaminopyrimidine Derivative (A12) | FAK | 130 nM (A549 cells) | rsc.org |
| 2,4-Diaminopyrimidine (Compound 11c) | Aurora A | Selective (>35-fold vs Aurora B) | nih.gov |
| Pyrimidine-based inhibitor (Compound 13) | Aurora A | Reduces cMYC/MYCN levels | nih.gov |
Modulation of Biological Targets (e.g., PPAR-γ)
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. mdpi.com PPAR-γ, in particular, is a key target for drugs treating type 2 diabetes. The thiazolidinedione (TZD) class of drugs are well-known PPAR-γ agonists. nih.gov Medicinal chemistry efforts have explored hybrid molecules that combine the pyrimidine scaffold with other pharmacophores to modulate PPAR-γ activity. The synthesis of such modulators can involve intermediates like this compound to construct the desired molecular architecture.
Antioxidant and Free Radical Scavenging Activities
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrimidine derivatives have been investigated for their potential to act as antioxidants. nih.govmdpi.com Studies have demonstrated that various substituted pyrimidines possess significant free radical scavenging capabilities. nih.govmdpi.com The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. The ability to easily modify the pyrimidine ring, using precursors like this compound, allows for the optimization of these antioxidant properties.
| Compound Class | Assay | Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine Derivatives (7a, 7d) | Antioxidant Assay | High activity | mdpi.com |
| Pyrimidopyrimidine Derivatives (10c, 11a-c) | Free Radical Scavenging | Strong effect | nih.gov |
| 2-(cyclopentylamino)thiazol-4(5H)-one derivative (3g) | Redox Status | Low level of reduced glutathione (B108866) observed | nih.gov |
α-Glucosidase and β-Glucuronidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Similarly, β-glucuronidase is involved in various physiological and pathological processes. Various heterocyclic compounds, including those with a pyrimidine core, have been synthesized and evaluated as inhibitors of these enzymes. nih.gov For example, a series of thiazolidine-2,4-dione derivatives showed potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug, acarbose. nih.gov The synthesis of such inhibitors relies on versatile building blocks to create diverse structures for screening. nih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione Derivative (6k) | α-Glucosidase | 5.44 ± 0.13 µM | nih.gov |
| 1,2,4-Triazine Derivative (7k) | α-Glucosidase | 4.27 ± 0.07 µM | nih.gov |
| Benzothiazine Derivative (12g) | α-Glucosidase | Potent inhibitor | mdpi.com |
| Acarbose (Standard) | α-Glucosidase | 817.38 ± 6.27 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For pyrimidine derivatives synthesized from precursors like this compound, SAR studies have been crucial for optimizing their therapeutic properties.
For instance, in the development of anti-inflammatory agents, substitutions at the C-5 position of the pyrimidine ring have been shown to significantly affect the inhibition of PGE2 generation. rsc.org Similarly, for α-glucosidase inhibitors, the position of thiazolidine-2,4-dione or rhodanine (B49660) groups on an attached phenyl ring drastically influences activity, with substitution at the 4-position yielding the best results. nih.gov In the context of kinase inhibitors, modifications at the C2 and C4 positions of the 2,4-diaminopyrimidine scaffold are key to achieving selectivity for specific kinases like Aurora A over Aurora B. nih.gov The reactive chlorine atoms in this compound provide the chemical handles necessary to perform these systematic modifications, allowing researchers to fine-tune the pharmacological profile of the final compounds. mdpi.com
Correlating Structural Modifications with Biological Potency
The biological potency of pyrimidine-based compounds can be significantly altered through systematic structural modifications. The this compound structure provides multiple reaction sites for introducing new functional groups, allowing chemists to fine-tune the molecule's interaction with biological targets.
Research into various pyrimidine derivatives demonstrates a clear relationship between structure and activity. For instance, in a series of 2,4-diaminopyrimidine derivatives designed as CDK7 inhibitors, modifications at different positions on the pyrimidine ring and its aniline (B41778) substituent led to substantial changes in inhibitory potency. Replacing a methoxy (B1213986) group with a methylsulfonyl group resulted in an 8.8-fold increase in potency. nih.gov Similarly, the stereochemistry of substituents plays a critical role; changing a trans-1,4-cyclohexanediamine to a cis configuration caused a 15-fold reduction in potency against CDK7. nih.gov
In another example focused on imidazo[1,2-a]pyrimidine-based Dipeptidyl Peptidase-4 (DPP4) inhibitors, replacing an aryl substitution with a more polar carboxamide not only increased DPP4 binding activity but also significantly improved the safety profile by reducing off-target effects. nih.gov Further optimization of this series led to the identification of a lead molecule with excellent potency and in vivo efficacy. nih.gov
| Base Scaffold | Modification | Target | Resulting Potency (IC₅₀) | Fold Change in Potency |
|---|---|---|---|---|
| 2,4-Diaminopyrimidine | Replacement of methoxy group with methylsulfonyl group | CDK7 | Improved from 272.30 nM to 30.94 nM | 8.8x Increase nih.gov |
| 2,4-Diaminopyrimidine | Change from trans- to cis-1,4-cyclohexanediamine substituent | CDK7 | Potency decreased ~15-fold | ~15x Decrease nih.gov |
| Imidazo[1,2-a]pyrimidine (B1208166) | Replacement of an aryl group with a polar carboxamide | DPP4 | Increased binding activity | Not Quantified nih.gov |
| 2,4-Diamino-6-methylpyrimidine | Introduction of substituted anilines at the 4-position | T. cruzi | pEC₅₀ > 7.0 achieved | Significant Improvement nih.gov |
Impact of Substituent Changes on Pharmacological Profiles
In the development of CDK7 inhibitors, modifications were evaluated for their selectivity against other cyclin-dependent kinases, such as CDK9. While some structural changes significantly boosted potency against CDK7, they did not always improve the selectivity profile. nih.gov A key success in another program was the discovery that within a series of imidazo[1,2-a]pyrimidine DPP4 inhibitors, replacing an aryl group with a more polar amide or ester group significantly reduced inhibitory activities against the hERG and sodium channels, which are common sources of cardiotoxicity. nih.gov This demonstrates how targeted substituent changes can engineer a safer pharmacological profile while maintaining or even enhancing on-target activity.
Furthermore, in a series of 2,4-diamino-6-methylpyrimidines developed for Chagas' disease, structural modifications led to a compound that, while potent, exhibited cytostatic (inhibiting cell growth) rather than cytocidal (killing cells) behavior. nih.gov This change in the mode of action was considered undesirable for achieving cures in in vivo models, leading researchers to abandon that particular sub-series. nih.gov
Rational Design of New Drug Candidates based on Pyrimidine Scaffolds
The pyrimidine core is considered a privileged scaffold, a concept central to the rational design of new drug candidates. nih.gov This means its structure is frequently found in compounds that bind to a variety of biological targets, making it an excellent starting point for building chemical libraries for drug discovery. rsc.orgnih.gov
The process of rational design often involves using a known bioactive scaffold, like pyrazolo[3,4-d]pyrimidine, as a heteroaromatic ring system to occupy the adenine (B156593) binding region of ATP-binding sites in kinases. rsc.org Medicinal chemists then systematically add different linkers and hydrophobic moieties to occupy other regions of the binding pocket, aiming to enhance potency and selectivity. rsc.org This strategy has been successfully applied to develop inhibitors for targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). rsc.org
Computational tools and structural biology play a vital role in this process. By analyzing the binding mode of existing inhibitors, researchers can design novel derivatives with improved properties. nih.gov For example, analyzing the binding mode of a pyrrolo[2,3-d]pyrimidine-based FLT3 inhibitor allowed for targeted modifications that resulted in a new compound with satisfactory bioavailability and a potent antiproliferation effect. nih.gov This integrative approach, combining synthesis with computational modeling, accelerates the identification of promising new drug candidates. rsc.org
Pharmacokinetics and Drug Metabolism
The journey of a drug candidate from a potent molecule to a therapeutic product is heavily dependent on its pharmacokinetic properties, including its stability in biological systems, solubility, and permeability.
In Vitro Stability in Biological Systems (e.g., human and rat microsomes)
Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in vivo. springernature.com This is often evaluated using in vitro assays with liver microsomes, which contain key drug-metabolizing enzymes like the Cytochrome-P450 family. springernature.commercell.com The assay measures the percentage of the parent compound that is consumed over time when incubated with microsomes and necessary cofactors like NADPH. mercell.comnih.gov
The stability of a compound is often expressed as its intrinsic clearance (Clint), which reflects the rate of metabolism. For a series of 2,4-diamino-6-methylpyrimidines, researchers measured the intrinsic clearance in mouse liver microsomes (MLM) to guide structural modifications. While initial compounds showed high clearance (e.g., 250 µL/min/mg), targeted changes to the 6-methyl group led to a derivative with significantly improved stability and a progressable metabolic profile. nih.gov
| Compound Series | Test System | Parameter Measured | Result | Significance |
|---|---|---|---|---|
| 2,4-Diamino-6-methylpyrimidines (Compound 1) | Mouse Liver Microsomes (MLM) | Intrinsic Clearance (Clint) | Stable nih.gov | Favorable starting point for optimization. nih.gov |
| 2,4-Diamino-6-methylpyrimidines (Compound 4d) | Mouse Liver Microsomes (MLM) | Intrinsic Clearance (Clint) | >250 µL/min/mg | High clearance, indicating rapid metabolism. nih.gov |
| 2,4-Diamino-6-methylpyrimidines (Compound 17c) | Mouse Liver Microsomes (MLM) | Intrinsic Clearance (Clint) | 180 µL/min/mg | Moderate clearance, still requires improvement. nih.gov |
| 2,4-Diamino-6-methylpyrimidines (Compound 18e) | Mouse Liver Microsomes (MLM) | Intrinsic Clearance (Clint) | 10 µL/min/mg | Low clearance, representing a progressable metabolic stability. nih.gov |
Aqueous Solubility and Permeability as Factors for Drug Development
For a drug to be orally bioavailable, it must possess adequate aqueous solubility to dissolve in the gastrointestinal tract and sufficient permeability to be absorbed into the bloodstream. These properties are often a focus of optimization in medicinal chemistry.
The parent compound, this compound, has limited calculated aqueous solubility, estimated at 0.601 mg/mL. ambeed.com This highlights a potential challenge for its direct use and underscores the importance of modifications to its structure. In the development of pyrimidine derivatives for Chagas' disease, researchers found that many potent early compounds suffered from poor kinetic solubility (<10 µM). nih.gov Subsequent chemical efforts focused on improving this property alongside potency and metabolic stability. For example, while some modifications improved potency, they did not enhance solubility, whereas other analogues maintained both potency and selectivity while achieving better solubility (63 µM). nih.gov
Similarly, in the development of DPP4 inhibitors, incremental adjustments to the polarity of the imidazo[1,2-a]pyrimidine scaffold led to molecules that were not only potent and selective but also permeable, exhibiting favorable pharmacokinetic profiles in preclinical species. nih.gov This demonstrates the delicate balance that must be struck between various physicochemical properties to design a successful drug candidate.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at the molecular level. For a compound like 1-(2,4-Dichloropyrimidin-5-YL)ethanone, these calculations can predict the most likely pathways for its chemical transformations, which is crucial for optimizing synthetic routes. researchgate.net
The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, a common reaction used to build molecular diversity from this intermediate. Quantum chemical calculations can model the energetics of these substitution reactions. By calculating the activation energies for transition states, chemists can predict which chlorine atom (at position 2 or 4) is more reactive and under what conditions. Furthermore, these methods can explore the reactivity of the ethanone (B97240) group, such as in condensation reactions. This theoretical insight guides experimental work, saving time and resources by identifying the most plausible reaction pathways before they are attempted in the lab.
Table 1: Hypothetical DFT Calculation Results for Nucleophilic Substitution
This table illustrates the type of data generated from quantum chemical calculations to compare the reactivity of the two chlorine atoms in a hypothetical reaction with a generic nucleophile (Nu-).
| Position of Substitution | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| C4-Cl | Path A: Direct Displacement | 22.5 | -15.2 |
| C2-Cl | Path B: Direct Displacement | 25.8 | -14.9 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.net This method is fundamental in structure-based drug design for screening virtual libraries of compounds against a target of interest. While this compound is a synthetic intermediate, its derivatives are often designed as inhibitors for various enzymes, particularly kinases, due to the prevalence of the pyrimidine scaffold in approved kinase inhibitors. mdpi.comnih.gov
Docking simulations could be used to guide the design of derivatives of this compound. For instance, by replacing the chlorine atoms with different functional groups, a library of new compounds can be generated in silico. These virtual compounds can then be docked into the ATP-binding site of a cancer-related kinase, such as Focal Adhesion Kinase (FAK) or Polo-like kinase 1 (PLK1). mdpi.comnih.gov The docking scores and predicted binding poses help prioritize which derivatives are most likely to be active and should be synthesized for biological testing. Key interactions, like hydrogen bonds and hydrophobic contacts with active site residues, are analyzed to understand the structural basis for potential inhibition. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative
This table shows sample results for a derivative of this compound docked against two cancer-related kinase targets.
| Derivative ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| DPC-001 | FAK (PDB: 4DGR) | -8.5 | Cys502, Gly429 | H-bond to hinge region |
| DPC-001 | PLK1 (PDB: 2YAC) | -7.9 | Cys133, Leu59 | H-bond, hydrophobic contacts |
| DPC-002 | FAK (PDB: 4DGR) | -7.2 | Val484, Ala452 | Hydrophobic contacts |
| DPC-002 | PLK1 (PDB: 2YAC) | -8.8 | Cys67, Leu132 | H-bond to hinge, pi-stacking |
Cheminformatics and Bioinformatics Analyses in Drug Discovery
Cheminformatics and bioinformatics provide the tools to manage, analyze, and model the vast datasets generated in drug discovery. nih.gov For a scaffold like this compound, these disciplines are essential for designing libraries of derivatives with desirable drug-like properties.
Starting with the core structure, cheminformatics tools can be used to enumerate a virtual library of thousands of potential derivatives by adding various substituents at the positions of the chlorine atoms. This library can then be filtered based on calculated physicochemical properties, such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), to ensure compliance with drug-likeness guidelines like Lipinski's Rule of Five. Bioinformatics tools can then be used to cross-reference potential biological targets for these compounds, identifying pathways or protein families where pyrimidine-based molecules have shown activity, thereby helping to form hypotheses about their mechanism of action.
Table 3: Sample Cheminformatics Analysis for Virtual Derivatives
This table provides an example of calculated drug-like properties for a small set of hypothetical derivatives.
| Derivative ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rule of Five Violations |
| DPC-Base | 191.01 | 1.85 | 0 | 3 | 0 |
| DPC-A01 | 295.35 | 2.50 | 1 | 4 | 0 |
| DPC-A02 | 350.42 | 3.15 | 2 | 5 | 0 |
| DPC-A03 | 510.60 | 4.80 | 3 | 6 | 1 (MW > 500) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model can be developed for a series of related compounds, such as derivatives of this compound, once their biological activity against a specific target has been measured.
To build a QSAR model, molecular descriptors (numerical representations of chemical structure) are calculated for each compound in the series. researchgate.netimist.ma These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that relates these descriptors to the observed activity (e.g., IC50 values). mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates and guide further structural modifications. nih.gov
Table 4: Example of a Simple QSAR Model Equation and Data
This table illustrates a hypothetical QSAR model for a series of derivatives.
| QSAR Model Equation | pIC50 = 1.25 * LogP - 0.05 * TPSA + 0.8 * N(RotB) + 2.15 |
| Statistical Metric | Value |
| R² (Coefficient of Determination) | 0.88 |
| Q² (Cross-validated R²) | 0.75 |
| Derivative ID | LogP | TPSA (Ų) | N(RotB) | Experimental pIC50 | Predicted pIC50 |
| DPC-S1 | 2.1 | 65.4 | 3 | 5.2 | 5.3 |
| DPC-S2 | 2.5 | 62.1 | 4 | 6.5 | 6.4 |
| DPC-S3 | 2.9 | 70.1 | 4 | 6.1 | 6.0 |
| DPC-S4 | 3.2 | 58.0 | 5 | 7.3 | 7.2 |
Patent Landscape and Intellectual Property
Patent Trends in Dichloropyrimidine Derivatives for Pharmaceutical Uses
The patent landscape for dichloropyrimidine derivatives reveals a strong and sustained trend toward their application in oncology, particularly as kinase inhibitors. The 2,4-dichloropyrimidine (B19661) core is a privileged scaffold, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity, making it a recurring theme in drug discovery patents.
Key therapeutic areas and trends include:
Kinase Inhibitors for Oncology: This is the most dominant area in recent patent literature. Dichloropyrimidines are central to the development of inhibitors for various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). Patents like WO2013014448A1 describe 2-(2,4,5-substituted-anilino)pyrimidine compounds as EGFR modulators for treating cancers with specific mutations. The success of approved drugs like Imatinib, a 2-phenyl amino pyrimidine (B1678525) derivative, has spurred extensive patenting of new pyrimidine-based kinase inhibitors. chemscene.com
Antiviral Agents: The pyrimidine nucleus is fundamental to nucleoside analogues used in antiviral therapies. Patents such as CN1259517A describe intermediates like N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide for preparing anti-viral nucleoside acid derivatives.
Anti-Infective and Anti-Inflammatory Agents: The versatility of the dichloropyrimidine scaffold is also being explored for creating new anti-infective and anti-inflammatory drugs.
Gastrointestinal Disease Modulators: Patent literature also includes pyrimidine derivatives designed to treat non-cancerous conditions. For example, some patents describe novel pyrimidine derivatives with excellent inhibitory activity against gastric acid secretion, intended for treating gastrointestinal diseases.
The following table summarizes the prominent patent trends for dichloropyrimidine derivatives in pharmaceutical applications.
| Therapeutic Area | Target Class / Mechanism | Example Patent Application | Description |
|---|---|---|---|
| Oncology | Kinase Inhibitors (EGFR, CDK) | WO2013014448A1 | Discloses 2-(anilino)pyrimidine compounds as modulators of mutated EGFR for cancer treatment. |
| Oncology | Kinase Inhibitors (CDK4/6) | CN104610254A | Details the use of a dichloropyrimidine intermediate for the synthesis of Palbociclib. google.com |
| Antiviral | Nucleoside Analogues | CN1259517A | Describes novel dichloropyrimidine intermediates for preparing antiviral compounds. |
| Gastrointestinal | Proton Pump Antagonists | US6545008B1 | Covers pyrimidine derivatives for inhibiting gastric acid secretion. |
Novel Intermediates and Processes Disclosed in Patent Literature
Innovation in the process chemistry of dichloropyrimidine derivatives is a key focus of recent patent literature, aiming to develop more efficient, cost-effective, and environmentally friendly manufacturing routes. This has led to the disclosure of both novel intermediates and improved synthetic processes.
Novel Intermediates:
Ethyl-2-bromo-3-(2,4-dichloropyrimidin-5-yl)acrylate: Patent application WO2020084389A1 introduces this compound as a novel intermediate for the synthesis of the CDK inhibitor Ribociclib. The patent details its preparation and subsequent conversion into the pyrrolo[2,3-d]pyrimidine core of the final drug.
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide: Disclosed in patent CN1259517A, this compound is presented as a new and important intermediate for the preparation of antiviral nucleoside acid derivatives.
Novel Processes:
Low-Cost Synthesis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone: Patent CN104610254A describes a process starting from 2,4-dichloro-5-cyanopyrimidine, which is noted as being cost-effective and suitable for industrial production. google.comgoogle.compatsnap.com
Improved Synthesis of 2,4-dichloro-5-aminopyrimidine: Patent WO2022090101A1 reveals a commercial synthetic process starting from 5-nitrouracil. The process features a novel two-stage catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, which avoids the use of heavy metals like iron or zinc, thereby reducing environmental pollution.
High-Yield Chlorination Processes: Various patents describe improved methods for the chlorination of dihydroxypyrimidines to their corresponding dichloropyrimidines. These processes often involve the use of specific hindered amines or catalysts to improve yield and purity while simplifying the work-up procedure.
These patented innovations highlight a continuous drive within the pharmaceutical industry to optimize the synthesis of dichloropyrimidine-based drugs by improving the production of their key intermediates.
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatizations and Heterocyclic Hybrids
The 2,4-dichloropyrimidine (B19661) core of 1-(2,4-Dichloropyrimidin-5-YL)ethanone is a highly sought-after starting material for the synthesis of a wide array of heterocyclic compounds. Future research will undoubtedly focus on the selective and sequential displacement of the chlorine atoms with various nucleophiles to introduce diverse functionalities. This could involve reactions with amines, thiols, and alcohols to generate libraries of 2,4,5-trisubstituted pyrimidines.
A particularly promising direction is the creation of heterocyclic hybrids , where the pyrimidine (B1678525) core is fused or linked to other biologically active heterocyclic systems. This molecular hybridization approach aims to combine the pharmacophoric features of different scaffolds to create synergistic or novel biological activities. For instance, the synthesis of pyrimidine-triazole, pyrimidine-indole, or pyrimidine-quinoline hybrids could lead to the discovery of compounds with enhanced anticancer or antimicrobial properties. The acetyl group at the 5-position offers an additional site for modification, such as conversion to other functional groups or for use in cyclization reactions to form fused ring systems.
| Starting Material | Reactant/Condition | Resulting Heterocyclic System | Potential Biological Activity |
| This compound | Hydrazine derivatives | Pyrazolo[3,4-d]pyrimidines | Kinase inhibition, Anticancer |
| This compound | Guanidine derivatives | Pteridines | Dihydrofolate reductase inhibition |
| This compound | Substituted anilines | Dianilinopyrimidines | Tyrosine kinase inhibition |
| This compound | Thiourea followed by cyclization | Thiazolo[5,4-d]pyrimidines | Antimicrobial, Anticancer |
Advanced Computational Approaches for Predictive Modeling
To streamline the drug discovery process and rationalize the design of novel derivatives of this compound, advanced computational approaches are expected to play a pivotal role. Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in building predictive models that correlate the structural features of newly synthesized derivatives with their biological activities. nih.gov These models can help in identifying the key molecular descriptors that govern the therapeutic efficacy of these compounds, thereby guiding the synthesis of more potent analogs.
Molecular docking simulations will be employed to visualize and understand the binding interactions of these pyrimidine derivatives with their putative biological targets, such as the active sites of kinases or other enzymes. rsc.org This will provide crucial insights into the mechanism of action and facilitate the design of molecules with improved binding affinity and selectivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be essential in the early stages of development to assess the drug-likeness of the designed compounds and to identify potential liabilities, thus reducing the likelihood of late-stage failures. drugbank.com
| Computational Method | Application | Predicted Outcome |
| QSAR | Correlate structure with biological activity | Identify key structural features for potency |
| Molecular Docking | Predict binding modes at target sites | Guide optimization of ligand-protein interactions |
| ADMET Prediction | Assess pharmacokinetic and toxicity profiles | Prioritize compounds with favorable drug-like properties |
Targeted Drug Design Strategies based on the Pyrimidine Core Structure
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, most notably protein kinases. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine (B156593) base of ATP and enabling effective binding to the hinge region of the kinase active site. nih.gov
Future targeted drug design strategies will leverage the this compound core to develop selective inhibitors of specific kinases implicated in diseases such as cancer and inflammatory disorders. nih.gov By strategically modifying the substituents at the C2, C4, and C5 positions, it is possible to achieve high affinity and selectivity for the desired kinase target. For example, the introduction of bulky aromatic groups at the C4 position and smaller, flexible side chains at the C2 position has been a successful strategy in the design of potent and selective kinase inhibitors. drugbank.com The 5-acetyl group can be further functionalized to explore interactions with solvent-exposed regions of the target protein, potentially enhancing potency and selectivity.
Investigation of Broader Biological Activities and Therapeutic Indications
While the primary focus for many pyrimidine derivatives has been on anticancer and antimicrobial activities, the structural diversity that can be generated from this compound warrants the exploration of a broader range of biological activities. nih.gov Screening of novel derivatives against a wide panel of biological targets could uncover unexpected therapeutic potential.
Emerging research on pyrimidine-based compounds has shown promise in a variety of other therapeutic areas. These include, but are not limited to:
Antiviral agents: Pyrimidine analogs have a long history as antiviral drugs, and novel derivatives could be effective against a range of viruses.
Anti-inflammatory agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.
Central Nervous System (CNS) disorders: The pyrimidine scaffold is present in compounds with activity against various CNS targets, suggesting potential applications in neurodegenerative diseases and psychiatric disorders. nih.gov
Cardiovascular diseases: Some pyrimidine-based compounds have shown effects on cardiovascular targets, opening up possibilities for the treatment of hypertension and other heart-related conditions.
Systematic pharmacological screening of compound libraries derived from this compound will be crucial in identifying new lead compounds for these and other therapeutic indications, thereby expanding the potential impact of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1-(2,4-dichloropyrimidin-5-yl)ethanone, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, palladacycle-mediated protocols (e.g., using Pd(OAc)₂ with ligands like XPhos) can achieve yields >75% under inert atmospheres (N₂/Ar) at 80–100°C . Building-block approaches, such as functionalizing pre-chlorinated pyrimidine scaffolds (CAS EN300-399295, 95% purity), are also effective . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of dichloropyrimidine precursors, and reaction time (8–24 hours).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The acetyl group (C=O) resonates at δ ~2.6 ppm (¹H, singlet) and δ ~200 ppm (¹³C). Pyrimidine ring protons appear as doublets (δ 8.5–9.0 ppm, J = 5–6 Hz) due to coupling with adjacent chlorines .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹ .
- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) with bond angles of ~120° around the pyrimidine ring, validated for analogous dichloropyrimidine derivatives .
Q. How can researchers assess the purity and stability of this compound under various storage conditions?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Commercial batches (e.g., 95% purity) use area normalization, with impurities <2% .
- Stability : Store at 2–8°C in sealed, dry containers to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction outcomes for derivatives of this compound?
- Methodological Answer : Discrepancies in yields or regioselectivity often arise from subtle differences in electronic effects or steric hindrance. For example:
- Electronic Effects : Electron-withdrawing Cl groups deactivate the pyrimidine ring, favoring nucleophilic attack at C5 over C2. DFT calculations (B3LYP/6-31G*) can predict reactive sites .
- Steric Factors : Bulky substituents on the pyrimidine ring may reduce coupling efficiency in Pd-mediated reactions. Kinetic studies (e.g., monitoring intermediates via in-situ IR) help identify rate-limiting steps .
Q. How does the electronic environment of the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The dichloro substitution creates a π-deficient aromatic system, enhancing electrophilicity at C5. Key factors:
- Hammett Parameters : σₚ values for Cl (–0.23) indicate moderate electron withdrawal, facilitating oxidative addition in Pd(0)-catalyzed Suzuki couplings .
- Substitution Patterns : Fluorine or methyl groups at C4 alter resonance effects, as shown in comparative studies of 4-methylpyrimidin-5-yl derivatives (e.g., reduced reactivity vs. dichloro analogs) .
Q. What computational approaches are used to predict the interaction of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens binding affinities to enzymes (e.g., kinase inhibitors) using PyMOL-visualized poses. For analogs, docking scores correlate with IC₅₀ values (R² = 0.82) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters include RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
